Cas no 137173-46-7 (N-Dodecanoyl-L-Homoserine lactone)

N-Dodecanoyl-L-Homoserine lactone 化学的及び物理的性質
名前と識別子
-
- dodecanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
- DODECANOYL-L-HOMOSERINE LACTONE
- N-dodecanoyl-L-Homoserine lactone
- N-Lauroyl-L-homoserine lactone
- N-[(3S)-Tetrahydro-2-oxo-3-furanyl]dodecanamide
- C12-HSL
- N-[(3S)-2-oxooxolan-3-yl]dodecanamide
- N-(dodecanoyl)-homoserine lactone
- dDHL
- (S)-N-dodecanoyl-HSL
- 1927AH
- BDBM50351252
- LMFA08030014
- (S)-N-(2-Oxotetrahydrofuran-3-yl)dodecanamide
- N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-dodecanamide
- EWM
- CS-0068272
- MFCD11976890
- CHEBI:220910
- DTXSID001299632
- J-006969
- F87074
- WILLZMOKUUPJSL-AWEZNQCLSA-N
- HY-118697
- 137173-46-7
- CHEMBL8755
- AKOS030595090
- N-Dodecanoyl-L-homoserine lactone, >=96% (HPLC)
- AS-68634
- SCHEMBL131898
- DA-56076
- N-Dodecanoyl-L-Homoserine lactone
-
- MDL: MFCD11976890
- インチ: 1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1
- InChIKey: WILLZMOKUUPJSL-AWEZNQCLSA-N
- ほほえんだ: O1C([C@]([H])(C([H])([H])C1([H])[H])N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 283.21487
- どういたいしつりょう: 283.21474379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 11
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 55.4
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 485.8±34.0 °C at 760 mmHg
- PSA: 55.4
- じょうきあつ: 0.0±1.2 mmHg at 25°C
- 光学活性: [α]/D -25±5°, c = 0.2 in methanol
N-Dodecanoyl-L-Homoserine lactone セキュリティ情報
- シグナルワード:warning
- 危害声明: H413
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 53
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
N-Dodecanoyl-L-Homoserine lactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768147-250mg |
Dodecanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
137173-46-7 | 96% | 250mg |
$325 | 2024-06-08 | |
TRC | D494658-250mg |
Dodecanoyl-L-homoserine lactone |
137173-46-7 | 250mg |
$1378.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72952-25mg |
N-dodecanoyl-L-Homoserine lactone |
137173-46-7 | 98% | 25mg |
¥1904.00 | 2022-04-26 | |
eNovation Chemicals LLC | D768147-100mg |
Dodecanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
137173-46-7 | 96% | 100mg |
$180 | 2024-06-08 | |
BioAustralis | BIA-D1498-25 mg |
Dodecanoyl-L-homoserine lactone |
137173-46-7 | >95%byHPLC | 25mg |
$231.00 | 2023-09-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N918998-10mg |
N-Dodecanoyl-L-homoserine lactone |
137173-46-7 | ≥96% (HPLC) | 10mg |
¥1,001.70 | 2022-09-01 | |
TRC | D494658-100mg |
Dodecanoyl-L-homoserine lactone |
137173-46-7 | 100mg |
$ 800.00 | 2023-09-07 | ||
MedChemExpress | HY-118697-5mg |
N-dodecanoyl-L-Homoserine lactone |
137173-46-7 | ≥98.0% | 5mg |
¥500 | 2024-07-20 | |
MedChemExpress | HY-118697-100mg |
N-dodecanoyl-L-Homoserine lactone |
137173-46-7 | ≥98.0% | 100mg |
¥4500 | 2024-07-20 | |
TRC | D494658-25mg |
Dodecanoyl-L-homoserine lactone |
137173-46-7 | 25mg |
$173.00 | 2023-05-18 |
N-Dodecanoyl-L-Homoserine lactone 関連文献
-
Jason Christopher Kwan,Theresa Meickle,Dheran Ladwa,Max Teplitski,Valerie Paul,Hendrik Luesch Mol. BioSyst. 2011 7 1205
-
Ravindra Pal Singh Med. Chem. Commun. 2015 6 259
-
Fernanda Oliveira Chagas,Rita de Cassia Pessotti,Andrés Mauricio Caraballo-Rodríguez,M?nica Tallarico Pupo Chem. Soc. Rev. 2018 47 1652
-
R. Khan,F. Shen,K. Khan,L. X. Liu,H. H. Wu,J. Q. Luo,Y. H. Wan RSC Adv. 2016 6 28895
-
Nira Rabin,Antonia Delago,Boaz Inbal,Pnina Krief,Michael M. Meijler Org. Biomol. Chem. 2013 11 7155
-
Zhongjian Li,Miriam A. Rosenbaum,Arvind Venkataraman,Tsz Kin Tam,Evgeny Katz,Largus T. Angenent Chem. Commun. 2011 47 3060
-
Fernanda Oliveira Chagas,Rita de Cassia Pessotti,Andrés Mauricio Caraballo-Rodríguez,M?nica Tallarico Pupo Chem. Soc. Rev. 2018 47 1652
-
Pengyuan Wei,Jun Li,Jing Zhang,Yi Zhang,Rong Luo,Chaofan Xie,Zhaozhao Wang RSC Adv. 2023 13 2345
-
Rita P. Magalh?es,Tatiana F. Vieira,André Melo,Sérgio F. Sousa Mol. Syst. Des. Eng. 2022 7 434
-
10. Effects of substrate shock on release of AHL signals in ANAMMOX granules and properties of granulesJing Zhang,Ya-chao Zhang,Xiu-jie Wang,Jun Li,Rong-xuan Zhou,Jia Wei,Dong-bo Liang,Kai Zhang Environ. Sci.: Water Res. Technol. 2019 5 756
N-Dodecanoyl-L-Homoserine lactoneに関する追加情報
Introduction to N-Dodecanoyl-L-Homoserine Lactone (CAS No. 137173-46-7)
N-Dodecanoyl-L-Homoserine Lactone, a compound with the chemical formula C₁₃H₂₅NO₃, is a derivative of homoserine lactone and has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound is particularly noted for its role as a synthetic intermediate and its potential applications in modulating biological processes. The CAS number 137173-46-7 uniquely identifies this molecule and distinguishes it from other homoserine lactone derivatives, making it a subject of intense study.
The structure of N-Dodecanoyl-L-Homoserine Lactone features a dodecanoyl group attached to the homoserine lactone backbone. This modification introduces a longer hydrophobic chain, which can influence the compound's solubility, bioavailability, and interactions with biological targets. The presence of the lactone ring enhances its reactivity, making it a valuable tool in synthetic chemistry and drug design.
Recent advancements in the study of N-Dodecanoyl-L-Homoserine Lactone have highlighted its potential in quorum sensing regulation. Quorum sensing is a communication system used by bacteria to coordinate collective behaviors based on population density. By interfering with quorum sensing pathways, this compound could offer novel strategies for combating bacterial infections. Research has shown that derivatives of homoserine lactones can disrupt bacterial biofilm formation and virulence factor production, making them promising candidates for antimicrobial applications.
In addition to its antibacterial properties, N-Dodecanoyl-L-Homoserine Lactone has been explored for its potential role in neurological research. The dodecanoyl group's hydrophobic nature suggests that it may be able to cross the blood-brain barrier, allowing it to interact with central nervous system receptors. Studies have begun to investigate its effects on neurotransmitter release and receptor activity, opening new avenues for treating neurological disorders.
The synthesis of N-Dodecanoyl-L-Homoserine Lactone involves multi-step organic reactions, typically starting from homoserine or its derivatives. The introduction of the dodecanoyl group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.
One of the most exciting aspects of N-Dodecanoyl-L-Homoserine Lactone is its versatility as a building block in drug discovery. Its unique structure allows chemists to modify various functional groups while retaining the core lactone moiety. This flexibility has led to the development of several analogs with enhanced pharmacological properties. For instance, modifications aimed at improving solubility or reducing toxicity have yielded compounds with promising preclinical results.
The pharmacokinetic profile of N-Dodecanoyl-L-Homoserine Lactone is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. Preliminary studies suggest that it exhibits moderate bioavailability and rapid clearance, which may necessitate frequent dosing or combination therapies to maintain efficacy.
From a regulatory perspective, N-Dodecanoyl-L-Homoserine Lactone falls under the category of research chemicals rather than pharmaceuticals at this stage. However, its potential applications in medicine have prompted regulatory bodies to closely monitor its development. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential as researchers move closer to clinical trials.
The future of N-Dodecanoyl-L-Homoserine Lactone lies in continued research and clinical validation. As our understanding of bacterial quorum sensing and neurological pathways grows, so does the potential for this compound to make significant contributions to medicine. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this field.
137173-46-7 (N-Dodecanoyl-L-Homoserine lactone) 関連製品
- 4931-66-2(Methyl L-pyroglutamate)
- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)
- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)
- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)
- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)
- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)
- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)
- 2171981-53-4(3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid)
